1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene

Description

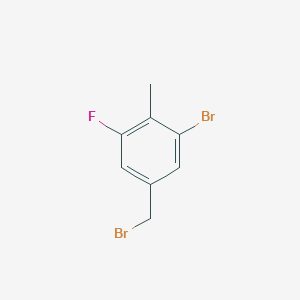

1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene is a halogenated aromatic compound with a benzene core substituted at four positions:

- Position 1: Bromine (Br)

- Position 2: Methyl group (CH₃)

- Position 3: Fluorine (F)

- Position 5: Bromomethyl group (CH₂Br).

Its molecular formula is C₈H₇Br₂F, with a calculated molecular weight of 282.93 g/mol. The bromomethyl group enhances its reactivity in cross-coupling and alkylation reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediates.

Properties

Molecular Formula |

C8H7Br2F |

|---|---|

Molecular Weight |

281.95 g/mol |

IUPAC Name |

1-bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene |

InChI |

InChI=1S/C8H7Br2F/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3 |

InChI Key |

GNGFOQFFDPAKIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Br)CBr)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-2-methylbenzyl alcohol. The reaction typically proceeds as follows:

-

Bromination of 3-fluoro-2-methylbenzyl alcohol: : The starting material, 3-fluoro-2-methylbenzyl alcohol, is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions.

-

Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:

-

Substitution Reactions: : The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

-

Oxidation Reactions: : The methyl group in the compound can be oxidized to form a carboxylic acid or an aldehyde, depending on the reaction conditions.

-

Reduction Reactions: : The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used under mild to moderate temperature conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.

Oxidation Reactions: Products include carboxylic acids or aldehydes.

Reduction Reactions: Products include the hydrogenated form of the compound.

Scientific Research Applications

Applications in Organic Synthesis

1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene serves as an important intermediate in the synthesis of various complex organic molecules. Its bromine atoms are particularly reactive, allowing for nucleophilic substitution reactions that can yield diverse products.

Key Reactions:

- Nucleophilic Substitution: The bromine atoms can be replaced with nucleophiles such as amines or alcohols, leading to the formation of new functional groups.

- Cross-Coupling Reactions: It can participate in cross-coupling reactions (e.g., Suzuki or Heck reactions) to form biphenyl derivatives, which are valuable in pharmaceuticals and agrochemicals.

Recent studies have highlighted the potential biological activities of this compound, particularly its cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of halogenated benzene derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 Value (µM) | Observed Effect |

|---|---|---|

| HeLa (cervical) | 0.15 ± 0.02 | Induction of apoptosis |

| A549 (lung) | 0.045 | Inhibition of cell proliferation |

| MDA-MB-231 (breast) | 0.20 ± 0.03 | Disruption of microtubule dynamics |

These results indicate that the compound may interfere with cellular processes crucial for cancer cell survival, making it a candidate for further pharmacological exploration.

Applications in Materials Science

The unique reactivity profile of this compound also lends itself to applications in materials science. It can be used as a precursor for developing functionalized polymers or as a building block in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene involves its interaction with molecular targets through its halogen and methyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The compound’s fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related halogenated aromatics, focusing on substituent effects, physical properties, and reactivity.

Table 1: Structural and Physical Properties of Comparable Compounds

Key Differences:

Substituent Diversity: The bromomethyl group in the target compound enables alkylation reactions, unlike simpler bromo- or chloro-substituted analogs . For example, pyrene derivatives with bromomethyl groups exhibit enhanced catalytic activity in bis(indolyl)methane synthesis .

Reactivity: Bromomethyl (CH₂Br) is more reactive than isolated bromine (Br) or iodine (I) due to its ability to act as a leaving group in SN2 reactions. This contrasts with 1-Bromo-5-fluoro-3-iodo-2-methylbenzene, where iodine primarily directs electrophilic substitutions . Steric hindrance from the methyl group at position 2 may reduce reactivity compared to non-methylated analogs like 1-Bromo-3-chloro-5-fluorobenzene .

Safety and Handling: Brominated aromatics generally require precautions against skin/eye irritation (e.g., R36/37/38 codes) . The bromomethyl group may increase toxicity risks compared to non-alkylated halogens.

Biological Activity

1-Bromo-5-(bromomethyl)-3-fluoro-2-methylbenzene is a halogenated aromatic compound characterized by its unique molecular structure, which includes a benzene ring substituted with bromine, bromomethyl, and fluorine groups. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₇H₅Br₂F

- Molecular Weight : Approximately 263.92 g/mol

- Structural Features :

- A bromine atom at the first position

- A bromomethyl group at the fifth position

- A fluorine atom at the third position

The presence of multiple halogens enhances the compound's reactivity and stability, making it a candidate for various chemical reactions and biological interactions.

This compound exhibits biological activity primarily through its ability to interact with nucleophiles and electrophiles. The mechanism often involves nucleophilic attacks on carbon atoms bonded to the bromine atoms, leading to substitution reactions that can yield new chemical entities. The fluorine atom's electronegativity plays a crucial role in stabilizing these interactions and influencing the compound's reactivity compared to non-fluorinated analogs.

Anticancer Activity

Recent studies have explored the anticancer potential of halogenated aromatic compounds, including this compound. The structure-activity relationship (SAR) indicates that the presence of halogen substituents can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features have demonstrated significant antiproliferative effects, with IC50 values in the low micromolar range against several cancer types .

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that:

| Cell Line | IC50 (µg/mL) | Reference Compound IC50 (µg/mL) |

|---|---|---|

| HCT-116 | 1.90 | Doxorubicin (3.23) |

| MCF-7 | 2.30 | Doxorubicin (3.23) |

| Jurkat | 1.61 | Doxorubicin (3.23) |

The compound exhibited comparable or superior activity relative to standard chemotherapeutic agents, suggesting its potential as an effective anticancer agent .

Antimicrobial Activity

In addition to anticancer properties, halogenated compounds like this compound have shown promise in antimicrobial applications. The presence of bromine and fluorine has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 46.9 | Antibacterial |

| Similar Halogenated Compound | 93.7 | Antibacterial |

The minimum inhibitory concentration (MIC) values indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.